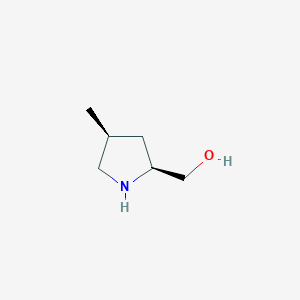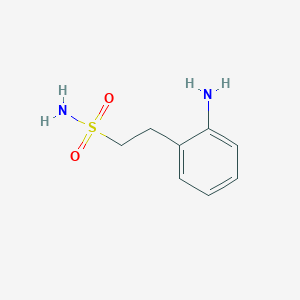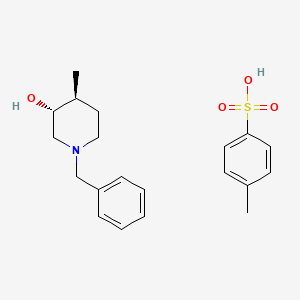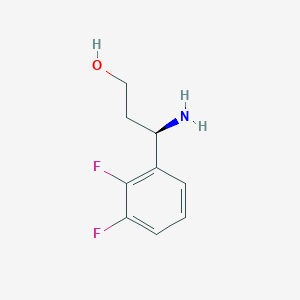
((2S,4S)-4-Methylpyrrolidin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2S,4S)-4-Methylpyrrolidin-2-yl)methanol: is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its pyrrolidine ring structure, which is substituted with a methyl group at the 4-position and a hydroxymethyl group at the 2-position. The stereochemistry of the compound is denoted by the (2S,4S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. For example, the reduction of (2S,4S)-4-methylpyrrolidin-2-one with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride can yield this compound .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of chiral catalysts and advanced separation techniques, such as chiral chromatography, can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form a fully saturated pyrrolidine derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Formation of (2S,4S)-4-methylpyrrolidine-2-carboxylic acid.
Reduction: Formation of (2S,4S)-4-methylpyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands .
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. Its chiral nature allows for the investigation of stereospecific interactions with biological targets .
Medicine: Its ability to interact with specific biological targets in a stereospecific manner makes it a valuable scaffold for drug development .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its chiral properties are exploited in the synthesis of enantiomerically pure compounds .
作用機序
The mechanism of action of ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to bind selectively to these targets, modulating their activity. For example, in medicinal applications, this compound may act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways .
類似化合物との比較
(2S,4R)-4-Methylpyrrolidin-2-yl)methanol: This is a diastereomer of ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol with different stereochemistry at the 4-position.
(2R,4S)-4-Methylpyrrolidin-2-yl)methanol: Another diastereomer with different stereochemistry at the 2-position.
(2R,4R)-4-Methylpyrrolidin-2-yl)methanol: A diastereomer with different stereochemistry at both the 2- and 4-positions.
Uniqueness: this compound is unique due to its specific (2S,4S) stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C6H13NO |
|---|---|
分子量 |
115.17 g/mol |
IUPAC名 |
[(2S,4S)-4-methylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO/c1-5-2-6(4-8)7-3-5/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 |
InChIキー |
RJMNAMGXLRMTME-WDSKDSINSA-N |
異性体SMILES |
C[C@H]1C[C@H](NC1)CO |
正規SMILES |
CC1CC(NC1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid](/img/structure/B15276569.png)

![Spiro[3.4]octan-2-amine](/img/structure/B15276584.png)



![11-Oxa-2,3,7-triazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one](/img/structure/B15276634.png)





![2-{2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15276663.png)
![9-Isopropyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B15276665.png)
